8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-(2-methoxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-9-19-13(20)6-5-12-14(16-11-17-15(12)19)18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQKQZRSYZJKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air and at room temperature . Industrial production methods may involve optimizing these conditions for large-scale synthesis.
Chemical Reactions Analysis
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where different substituents can be introduced at various positions on the pyrido[2,3-d]pyrimidine core.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include DMSO, radical quenchers, and spin-trapping techniques . Major products formed from these reactions include unsaturated derivatives and substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the development of biologically active compounds.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and signaling pathways, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions lead to the modulation of cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substituents at key positions (C-2, C-4, C-6, and N-8). Below is a detailed comparison of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one with structurally related analogs.
Structural and Functional Modifications
Impact of Substituents on Activity
C-4 Position
- Piperidin-1-yl (Compound 43): The piperidine group enhances solubility and enables interactions with hydrophobic kinase pockets. Compared to smaller substituents (e.g., amino or methyl), piperidine improves selectivity for MST3/4 over related kinases .
- Chlorine (4-Chloro derivatives) : Chlorine at C-4 facilitates nucleophilic substitution, enabling further diversification (e.g., coupling with amines or alkynes) .
- Amino groups: 4-Amino derivatives (e.g., 13) are intermediates for Sonogashira or Suzuki couplings, expanding chemical diversity .
N-8 Position
- 2-Methoxyethyl (Compound 43) : The methoxyethyl chain enhances metabolic stability compared to alkyl or aryl groups. This substituent is less sterically hindering than cyclopentyl (Palbociclib) or acryloylpiperazine (PRN1371), favoring kinase hinge-binding .
- Cyclopentyl (Palbociclib) : Bulky substituents at N-8 improve CDK4/6 selectivity by occupying a hydrophobic back pocket .
C-6 Position
- Aryl halides (Compound 43, PRN1371) : Chlorine or dichloro groups at C-6 enhance potency by forming halogen bonds with kinase catalytic domains. The 6-methylpyridinyl group in 43 contributes to π-π stacking interactions .
Kinase Inhibition Profiles
- Compound 43 : Selective for MST3/4 kinases (IC₅₀ < 100 nM) with >50-fold selectivity over MST1 and other STE20-family kinases .
- PRN1371: Irreversible FGFR1–4 inhibitor (IC₅₀ = 1–10 nM) with efficacy in xenograft models of FGFR-driven cancers .
- Palbociclib : CDK4/6 inhibitor (IC₅₀ = 11 nM for CDK4) approved for hormone receptor-positive breast cancer .
Biological Activity
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of pyrido[2,3-d]pyrimidine, a class known for its diverse pharmacological properties. The compound's molecular formula is with a molecular weight of 288.34 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit several enzymes and signaling pathways, including:
- Tyrosine Kinase Inhibition : This compound has demonstrated activity against tyrosine kinases, which are critical in regulating cellular functions and are often implicated in cancer .
- Extracellular Signal-Regulated Kinases (ERK) : It also affects ERK pathways, which play a significant role in cell proliferation and survival .
- Phosphatidylinositol-3 Kinase (PI3K) : The inhibition of PI3K pathways has implications in cancer biology and metabolic disorders .
Anticancer Properties
Research indicates that 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.440 ± 0.039 | EGFR Inhibition |
| H1975 | 15.629 ± 1.03 | Tyrosine Kinase Inhibition |
| NCI-H460 | >50 | Non-specific |
These findings suggest that the compound can inhibit cell growth and induce apoptosis in specific cancer types .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial effects. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .
CNS Depressive Effects
The compound also exhibits central nervous system (CNS) depressive effects, which may be beneficial in treating anxiety or depression-related disorders. The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems .
Case Studies
- Study on Antitumor Activity : A study conducted on various pyrido[2,3-d]pyrimidines highlighted the superior activity of derivatives containing the methoxyethyl group at position 8 compared to other substituents. This suggests that the specific substitution pattern significantly influences biological activity .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursor aminopyrroles or pyridopyrimidine derivatives under acidic conditions (e.g., formic acid reflux) followed by functionalization with phosphorus oxychloride for halogenation . Optimization includes adjusting reaction time, temperature, and stoichiometry of substituents (e.g., piperidine and methoxyethyl groups) to improve yield and purity. Characterization via HPLC (≥98% purity) and spectroscopic methods (NMR, IR) is critical for validation .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., 482.36 g/mol) , complemented by H/C NMR to resolve substituent positions (e.g., methoxyethyl and piperidinyl groups). X-ray crystallography may be employed if single crystals are obtainable, as demonstrated for analogous pyrido[2,3-d]pyrimidinones .
Q. What computational tools are recommended for predicting physicochemical properties and reactivity?
- Methodological Answer : Databases like PISTACHIO, REAXYS, and PubChem provide predictive models for solubility, logP, and metabolic stability . Density Functional Theory (DFT) calculations can assess electronic effects of substituents (e.g., methoxyethyl’s electron-donating nature) on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HeLa) and control compounds. For kinase inhibition studies, compare IC values under consistent ATP concentrations and buffer conditions. Meta-analyses of structural analogs (e.g., PD-173952 or PF-06465469) may clarify structure-activity relationships (SAR) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this chemical series?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., replacing piperidine with morpholine or varying methoxyethyl chain length). Test these analogs in parallel biological assays (e.g., kinase inhibition or cytotoxicity screens) to map critical substituents. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to targets like tyrosine kinases .
Q. How should experimental designs account for environmental stability and degradation pathways?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products (e.g., hydrolysis of the methoxyethyl group). Environmental fate studies, as outlined in Project INCHEMBIOL, can model abiotic/biotic transformations and ecological risks .
Q. What are the challenges in achieving enantiomeric purity for chiral analogs of this compound?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak columns) or asymmetric synthesis (e.g., catalytic enantioselective alkylation) is required. For example, the ethyl-substituted pyrrolopyrimidine analogs require careful control of stereochemistry during cyclization .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities for kinase targets?
- Methodological Answer : Differences may arise from assay formats (e.g., radiometric vs. fluorescence polarization). Re-evaluate binding using orthogonal methods (e.g., SPR or ITC) and confirm target engagement via cellular thermal shift assays (CETSA). Cross-reference with structural data (e.g., PDB entries for kinase-ligand complexes) .
Q. Why do solubility predictions conflict with experimental observations?
- Methodological Answer : Predictive models may fail to account for polymorphic forms or aggregation. Experimentally determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and characterize solid-state forms via XRPD or DSC .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
